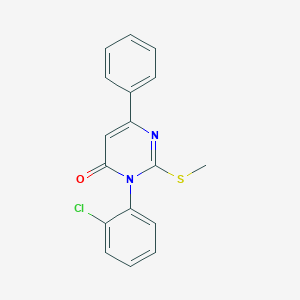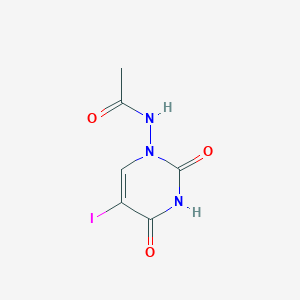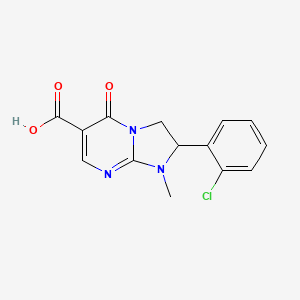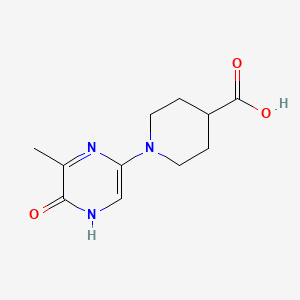
1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features a pyrazine ring fused with a piperidine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,3-diaminopyrazine and 4-piperidone.
Step 1: The 2,3-diaminopyrazine undergoes a condensation reaction with 4-piperidone in the presence of an acid catalyst to form the intermediate 6-methyl-5-oxo-4,5-dihydropyrazine.
Step 2: The intermediate is then subjected to a carboxylation reaction using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 4-position of the piperidine ring.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazine ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the ketone group on the pyrazine ring can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 1-(6-Carboxy-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid.
Reduction: 1-(6-Methyl-5-hydroxy-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The carboxylic acid group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity and specificity.
Comparison with Similar Compounds
1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-sulfonic acid: Contains a sulfonic acid group, which alters its solubility and reactivity.
Uniqueness: 1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid is unique due to its combination of a pyrazine ring with a piperidine ring and a carboxylic acid group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
CAS No. |
919536-40-6 |
|---|---|
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(5-methyl-6-oxo-1H-pyrazin-3-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H15N3O3/c1-7-10(15)12-6-9(13-7)14-4-2-8(3-5-14)11(16)17/h6,8H,2-5H2,1H3,(H,12,15)(H,16,17) |
InChI Key |
LGAUBYIMHDCSEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CNC1=O)N2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)


![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)
![2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B12918827.png)
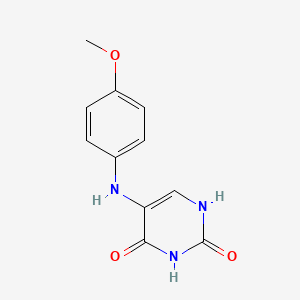

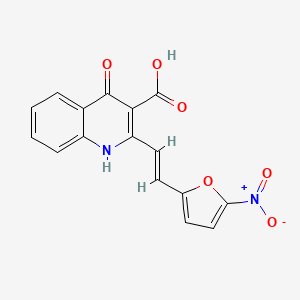
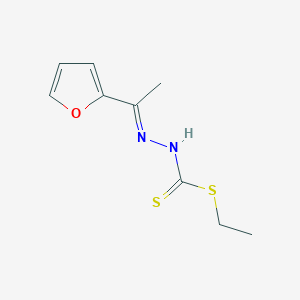
![5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12918865.png)

